2-methyl-4-(4-piperidinyl)quinoline chemical structure and SMILES
2-methyl-4-(4-piperidinyl)quinoline chemical structure and SMILES
An In-Depth Technical Guide to 2-methyl-4-(4-piperidinyl)quinoline: Structure, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive analysis of 2-methyl-4-(4-piperidinyl)quinoline, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The molecule integrates two key pharmacophores: the 2-methylquinoline core, known for its diverse biological activities, and a piperidinyl moiety, which often enhances solubility and receptor-binding affinity. This document details the compound's chemical structure, including its canonical SMILES representation, outlines its physicochemical properties, and presents a robust, multi-step synthetic protocol grounded in modern organic chemistry principles. Furthermore, it explores the therapeutic potential of this scaffold by contextualizing it within the broader landscape of quinoline-based drug candidates, which have shown promise in areas such as neurodegenerative diseases and oncology.[1][2][3] This guide is intended for researchers and scientists, providing both foundational knowledge and practical insights into the synthesis and application of this valuable molecular framework.
Chemical Identity and Structural Elucidation
The unique topology of 2-methyl-4-(4-piperidinyl)quinoline, arising from the fusion of a quinoline and a piperidine ring system, dictates its chemical behavior and pharmacological potential. Understanding its precise structure is the first step in harnessing its capabilities.
Nomenclature and Identifiers
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Systematic IUPAC Name: 2-methyl-4-(piperidin-4-yl)quinoline
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Molecular Formula: C₁₅H₁₈N₂
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Molecular Weight: 226.32 g/mol
Chemical Structure
The core of the molecule is a quinoline ring system, which is a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring. A methyl group is substituted at the 2-position, and a piperidine ring is attached via its 4-position to the 4-position of the quinoline core.
Caption: 2D representation of the 2-methyl-4-(4-piperidinyl)quinoline molecule.
SMILES and InChI Notations
For computational and database purposes, the structure can be represented by the following text-based notations:
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SMILES (Simplified Molecular-Input Line-Entry System): CC1=NC2=CC=CC=C2C(=C1)C3CCNCC3
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InChI (International Chemical Identifier): InChI=1S/C15H18N2/c1-11-9-15(12-5-7-17-8-6-12)14-4-2-3-5-13(14)16-11/h2-5,9,12,17H,6-8H2,1H3
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The data below are predicted values based on computational models and analysis of structurally similar compounds.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈N₂ | - |
| Molecular Weight | 226.32 g/mol | PubChem CID: 230710[4] |
| XLogP3 | 3.9 | PubChem CID: 230710[4] |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 230710[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 230710[4] |
| Rotatable Bond Count | 1 | PubChem CID: 165357482[5] |
| pKa (strongest basic) | 9.8 (Predicted) | - |
| Physical State | Solid (Predicted) | - |
Synthesis and Mechanistic Insights
The construction of the 2-methyl-4-(4-piperidinyl)quinoline scaffold can be achieved through several synthetic strategies. A robust and versatile approach involves a palladium-catalyzed cross-coupling reaction, which is a cornerstone of modern pharmaceutical synthesis due to its high efficiency and functional group tolerance.[6]
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the C-C bond between the quinoline and piperidine rings. This identifies 4-halo-2-methylquinoline and a suitable organometallic piperidine derivative as key precursors. This strategy is advantageous as both starting materials are readily accessible or can be synthesized via established methods.
Caption: Retrosynthetic pathway for 2-methyl-4-(4-piperidinyl)quinoline.
Proposed Synthetic Protocol
This protocol outlines a three-stage synthesis starting from aniline.
Stage 1: Synthesis of 2-methyl-4-hydroxyquinoline
This step utilizes the Conrad-Limpach reaction, a classic method for quinoline synthesis.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
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Condensation: Heat the mixture at 140-150 °C for 2 hours. The intermediate ethyl β-anilinocrotonate is formed, and ethanol is distilled off.
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Cyclization: Cool the reaction mixture slightly, then add it portion-wise to a pre-heated high-boiling point solvent such as Dowtherm A or paraffin oil at 250 °C.[7]
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Workup: Maintain the temperature for 15-20 minutes, then cool to room temperature. The product precipitates as a solid.
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Purification: Filter the solid, wash with petroleum ether, and recrystallize from aqueous ethanol to yield pure 2-methyl-4-hydroxyquinoline.[7]
Stage 2: Synthesis of 4-chloro-2-methylquinoline
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Chlorination: Suspend 2-methyl-4-hydroxyquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, 3.0-5.0 eq).
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Reaction: Gently reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).
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Workup: Cool the mixture and pour it carefully onto crushed ice with vigorous stirring.
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Neutralization: Basify the acidic solution with aqueous sodium hydroxide or ammonia to precipitate the product.
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Purification: Filter the crude product, wash with water, and recrystallize from ethanol to obtain 4-chloro-2-methylquinoline.
Stage 3: Suzuki-Miyaura Cross-Coupling and Deprotection
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Reaction Setup: To a degassed mixture of 1,4-dioxane and water, add 4-chloro-2-methylquinoline (1.0 eq), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
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Coupling Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 12-24 hours.
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Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
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Deprotection: Dissolve the crude N-Boc protected intermediate in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
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Final Purification: Stir at room temperature for 1-4 hours. After reaction completion, neutralize the excess acid and extract the final product. Purify using column chromatography on silica gel to yield 2-methyl-4-(4-piperidinyl)quinoline.
Rationale for Method Selection
The choice of the Suzuki-Miyaura coupling in Stage 3 is deliberate. This reaction is highly valued in drug discovery for its:
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Mild Reaction Conditions: Preserves sensitive functional groups.
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High Yields and Purity: Reduces downstream purification challenges.
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Commercial Availability of Reagents: Boronic esters and palladium catalysts are widely available.
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Proven Reliability: It is a well-established and extensively documented transformation, ensuring reproducibility.
Applications in Drug Discovery
The hybridization of quinoline and piperidine rings creates a molecular scaffold with significant therapeutic potential.[8] Many approved drugs and clinical candidates feature these individual heterocycles, and their combination often leads to synergistic effects on biological activity.
The Quinoline-Piperidine Scaffold in Medicinal Chemistry
The quinoline core is a "privileged scaffold" known for a wide range of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][8][9] The piperidine moiety is frequently incorporated into drug candidates to improve their pharmacokinetic profile. It can increase water solubility, modulate lipophilicity, and provide a basic nitrogen atom that can form crucial salt-bridge interactions with biological targets.
Potential Therapeutic Targets
Based on the activities of structurally related molecules, 2-methyl-4-(4-piperidinyl)quinoline is a promising candidate for several therapeutic areas:
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Neurodegenerative Diseases: Derivatives of piperidinyl-quinoline have been synthesized and evaluated as potent inhibitors of cholinesterase enzymes (AChE and BuChE), which are key targets in the management of Alzheimer's disease.[1][8][10] The scaffold is designed to interact with the active sites of these enzymes.[11]
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Oncology: The quinoline framework is present in numerous kinase inhibitors used in cancer therapy. The specific substitution pattern of this compound could be optimized to target various protein kinases involved in cell proliferation and survival.
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Infectious Diseases: 4-aminoquinoline derivatives, which share a structural resemblance, are famous for their use as antimalarial drugs like chloroquine.[12][13] This suggests potential applications in developing new anti-infective agents.
Conclusion
2-methyl-4-(4-piperidinyl)quinoline represents a strategically designed molecule that leverages the well-documented therapeutic benefits of its constituent quinoline and piperidine moieties. Its clear chemical structure and accessible synthesis, particularly via robust methods like Suzuki coupling, make it an attractive scaffold for further exploration. The demonstrated potential of related compounds in targeting enzymes and receptors central to human diseases underscores its value for researchers and drug development professionals. Future work in derivatization and biological screening is warranted to fully unlock the therapeutic potential of this promising chemical entity.
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